

tautomerism in pyridazin-3(2H)-one derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-(furan-2-yl)pyridazin-3(2H)-one

Cat. No.: B1336230

[Get Quote](#)

An In-depth Technical Guide on Tautomerism in Pyridazin-3(2H)-one Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridazin-3(2H)-one and its derivatives represent a crucial class of heterocyclic compounds with a wide spectrum of pharmacological activities.^[1] The biological efficacy of these molecules is often intrinsically linked to their tautomeric forms, which can significantly influence properties such as receptor binding affinity, solubility, and metabolic stability. This technical guide provides a comprehensive overview of the principal tautomeric equilibria in pyridazin-3(2H)-one derivatives, including lactam-lactim, thione-thiol, and amino-imino forms. It delves into the key factors that govern these equilibria, such as solvent, substituents, and concentration. Furthermore, this document outlines detailed experimental and computational protocols for the qualitative and quantitative analysis of these tautomers, presenting key data in structured tables and visualizing complex relationships with logical diagrams to aid researchers in the field of drug discovery and development.

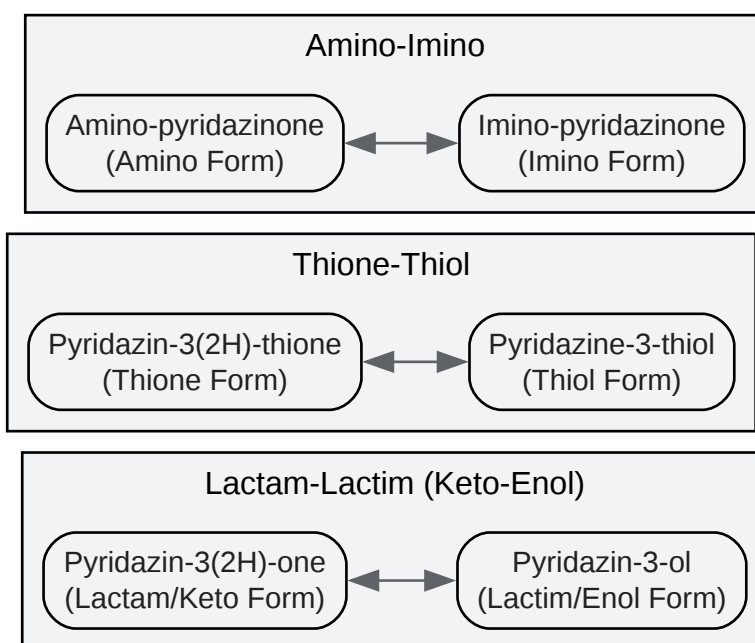
Introduction

The pyridazin-3(2H)-one scaffold is a prominent feature in many bioactive agents, demonstrating a remarkable range of pharmacological effects including cardiovascular, anti-inflammatory, analgesic, and anticancer properties.^{[2][3]} Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in the study of these heterocycles.^[1] The phenomenon typically involves the migration of a proton, accompanied by a shift in the position of a double bond.^[1] For pyridazin-3(2H)-one derivatives, the predominant

tautomeric form can dictate the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic distribution. Understanding and controlling this equilibrium is therefore a critical aspect of rational drug design, as different tautomers can exhibit vastly different biological activities and pharmacokinetic profiles.^[4]

Principal Tautomeric Equilibria in Pyridazin-3(2H)-one Derivatives

Pyridazin-3(2H)-one derivatives can exhibit several types of tautomerism depending on their substitution pattern. The three primary forms are lactam-lactim, thione-thiol, and amino-imino tautomerism. For the parent pyridazin-3(2H)-one, the keto (lactam) form is generally more common and stable than the enol (lactim) form.^{[3][5]}



[Click to download full resolution via product page](#)

Caption: Principal tautomeric equilibria in pyridazin-3(2H)-one derivatives.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static and is highly sensitive to a variety of internal and external factors.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent play a critical role in determining the predominant tautomeric form.^{[6][7]}

- **Polar Protic Solvents:** These solvents can stabilize both tautomers through hydrogen bonding and can significantly lower the activation energy for proton transfer.^{[8][9]}
- **Polar Aprotic Solvents:** In solvents like DMSO, the equilibrium may shift compared to non-polar environments.^[7]
- **Non-Polar Solvents:** In dilute solutions of non-polar solvents, forms with weaker intermolecular interactions, such as the thiol form in mercapto-derivatives, may be favored.^[10]

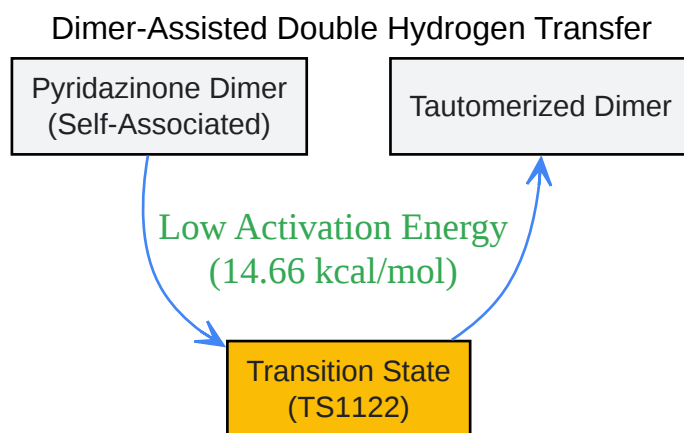
Substituent Effects

The electronic nature of substituents on the pyridazinone ring can alter the relative stabilities of the tautomers.^[11]

- **Electron-Donating Groups:** These groups can increase the electron density in the ring, potentially stabilizing the lactim (hydroxyl) form. For instance, a pyrrolyl substituent has been shown to shift the equilibrium towards the hydroxyl structure compared to the unsubstituted parent system.^[12]
- **Electron-Withdrawing Groups:** These groups generally favor the lactam (keto) form.

Concentration and Intermolecular Proton Transfer

Theoretical studies have shown that the mechanism of proton transfer is crucial. While a direct intramolecular hydrogen transfer has a very high activation energy, a dimer-assisted double hydrogen transfer is significantly more favorable.^{[8][9]} This implies that at higher concentrations, where self-association is more likely, the rate of interconversion between tautomers can increase.



[Click to download full resolution via product page](#)

Caption: Mechanism of dimer-assisted proton transfer with lower activation energy.[8]

Quantitative Analysis of Tautomerism

Quantifying the tautomeric equilibrium is essential for understanding structure-activity relationships. This is often expressed as an equilibrium constant (K_T) or as the relative energies of the tautomers.

Table 1: Calculated Activation and Reaction Energies for Pyridazin-3(2H)-one Tautomerization
Calculations performed using Density Functional Theory (DFT) at the B3LYP/6-311++G* level.*

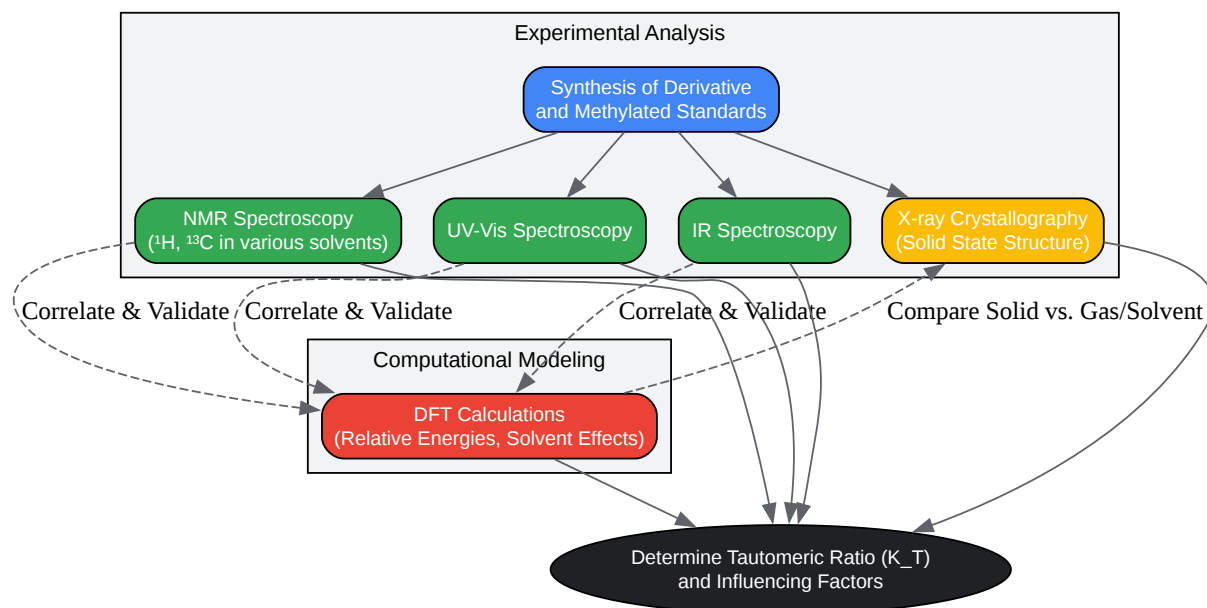
Process	Activation Energy (kcal/mol)	Reaction Energy (kcal/mol)	Reference
Direct Intramolecular H-Transfer (Monomer)	42.64	1.15	[8][9]
Dimer-Assisted Double H-Transfer	14.66	2.30 (for dimer)	[8][9]

Table 2: Influence of Substituents and Heteroatoms on Tautomeric Stability

System	Favored Tautomer	Energy Difference (kcal/mol)	Method	Reference
6-(2-pyrrolyl)pyridazin-3-one	Oxo (Lactam)	Not specified, but equilibrium shifted vs. parent	Spectroscopic	[12]
Moxonidine (Imino-imidazolidine system)	Imino	5.74 (Amino is less stable)	DFT	[13]
2-Mercaptopyridine (Thiol-Thione)	Thione	Favored in polar solvents	Spectroscopic	[10] [14]

Experimental and Computational Protocols for Tautomer Analysis

A combined approach of spectroscopic analysis and computational modeling is typically employed to comprehensively study tautomeric systems.



[Click to download full resolution via product page](#)

Caption: General workflow for the comprehensive analysis of tautomerism.

Spectroscopic Methods

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve a precisely weighed sample of the pyridazinone derivative in various deuterated solvents (e.g., DMSO- d_6 , $CDCl_3$, CD_3OD) to assess solvent effects. Typical concentrations range from 5-10 mg/mL.
- **Data Acquisition:** Record 1H and ^{13}C NMR spectra at a constant temperature (e.g., 298 K). For systems with slow interconversion, variable temperature (VT) NMR can be employed to study the dynamics.[6]
- **Analysis:**

- Compare the chemical shifts of protons and carbons near the tautomerizable sites. The lactam form will show characteristic signals for the N-H proton, while the lactim form will show an O-H signal.
- Carbon signals for C=O (keto, ~160-170 ppm) and C-O (enol, ~150-160 ppm) are distinct.
- The ratio of tautomers can be determined by integrating the signals unique to each form.

Protocol: UV-Vis Spectroscopy

- Synthesis of Standards: Synthesize N-methylated (fixes the lactam form) and O-methylated (fixes the lactim form) analogues of the compound of interest.^[15]
- Sample Preparation: Prepare dilute solutions of the target compound and the two methylated standards in the solvent of interest (e.g., ethanol, cyclohexane).
- Data Acquisition: Record the UV-Vis absorption spectra for all three compounds over a suitable wavelength range (e.g., 200-400 nm).
- Analysis:
 - Determine the wavelength of maximum absorbance (λ_{max}) and molar absorptivity (ϵ) for the pure lactam and lactim forms from the spectra of the methylated standards.
 - The spectrum of the tautomeric mixture is a superposition of the spectra of the two forms.
 - The equilibrium constant $K_T = [\text{Lactim}]/[\text{Lactam}]$ can be calculated using the absorbance of the mixture at the λ_{max} of one of the pure forms and applying the Beer-Lambert law.

Protocol: Infrared (IR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr pellet (for solid-state analysis) or as a solution in a suitable IR-transparent solvent.
- Data Acquisition: Record the IR spectrum, typically from 4000 to 400 cm^{-1} .^[16]
- Analysis: Identify characteristic vibrational bands:

- Lactam Form: Strong C=O stretching band ($\sim 1650\text{-}1690\text{ cm}^{-1}$), N-H stretching ($\sim 3100\text{-}3300\text{ cm}^{-1}$).
- Lactim Form: O-H stretching ($\sim 3200\text{-}3600\text{ cm}^{-1}$), C=N stretching ($\sim 1600\text{-}1650\text{ cm}^{-1}$). The absence of a strong C=O band is indicative of the lactim form.

Computational Chemistry

Protocol: Density Functional Theory (DFT) Calculations

- Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization for each tautomer in the gas phase using a suitable DFT method (e.g., B3LYP) and a robust basis set (e.g., 6-311++G**).[8][17]
- Frequency Calculations: Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
- Solvent Effects: To model the solution phase, re-run single-point energy or full optimization calculations using a continuum solvation model like the Conductor-like Polarizable Continuum Model (CPCM).[18] For explicit solvent effects, a small number of solvent molecules can be added to the calculation.[8][9]
- Analysis: Calculate the relative Gibbs free energy (ΔG) between the tautomers. A lower ΔG indicates a more stable tautomer. The equilibrium constant can be estimated using the equation $\Delta G = -RT \ln(K_T)$.

X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation from a suitable solvent.
- Data Collection: Mount a crystal on a diffractometer and collect diffraction data.[19]
- Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise atomic coordinates.

- **Analysis:** The resulting structure provides unambiguous evidence of the tautomeric form present in the solid state. This is crucial for understanding solid-state properties and for validating computational models.[\[20\]](#)

Implications for Drug Development

The tautomeric state of a pyridazinone-based drug candidate can have profound consequences:

- **Receptor Interaction:** Tautomers present different hydrogen bond donor/acceptor patterns, which can lead to one form binding to a biological target with significantly higher affinity than another.
- **Physicochemical Properties:** Tautomerism affects pKa, lipophilicity (logP), and solubility, which in turn govern the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the drug.
- **Intellectual Property:** Different tautomeric forms may be patentable as distinct chemical entities.

Therefore, a thorough characterization of the tautomeric behavior of any pyridazinone derivative is not merely an academic exercise but a critical step in the drug discovery and development pipeline.

Conclusion

Tautomerism is a key chemical feature of pyridazin-3(2H)-one derivatives that significantly impacts their application in medicinal chemistry. The equilibrium between lactam-lactim and other tautomeric forms is delicately balanced by the interplay of solvent, substituents, and intermolecular forces. A multi-faceted analytical approach, combining high-resolution spectroscopic techniques such as NMR and UV-Vis with the predictive power of computational chemistry, is essential for the accurate characterization and quantification of these dynamic systems. The detailed protocols and data presented in this guide serve as a foundational resource for researchers aiming to harness the therapeutic potential of this versatile heterocyclic scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scispace.com [scispace.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine-Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Substituent effects on keto–enol tautomerization of β -diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Understanding the amino \leftrightarrow imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 14. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]

- 17. mdpi.com [mdpi.com]
- 18. Solvent effect on keto–enol tautomerism in a new β -diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [tautomerism in pyridazin-3(2H)-one derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1336230#tautomerism-in-pyridazin-3-2h-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com